N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H26N2O5S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.15624311 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biologically Active Derivatives
Compounds related to the query show antibacterial and antifungal activities. Their structural features, such as the presence of thiophene rings and specific substituents, play a crucial role in their biological activities. For example, certain derivatives have been found to exhibit significant antibacterial and antifungal properties, with their activity levels being influenced by the presence of specific substituents and molecular conformations (Vasu et al., 2005).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel compounds with potential therapeutic applications. For instance, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been prepared, highlighting the versatility of thiophene derivatives in medicinal chemistry (E. A. Bakhite et al., 2005).
Antihypertensive Activity
Specific derivatives have been synthesized and evaluated for their antihypertensive activity, demonstrating the potential of such compounds in developing new therapeutic agents for hypertension. The structure-activity relationship studies indicate that certain structural modifications can enhance their biological activity (Frederick Cassidy et al., 1992).
Antiallergic Agents
Another area of application is the synthesis of compounds with antiallergic properties. Studies have shown that specific derivatives can exhibit remarkable antiallergic activity, potentially serving as leads for developing new antiallergic drugs (A. Nohara et al., 1985).
Neuroleptic Activity
Derivatives of the compound have been designed and synthesized as potential neuroleptics, showing inhibitory effects on certain types of stereotyped behavior in rats. This research underscores the potential use of these compounds in treating psychosis and other neurological disorders (Iwanami Sumio et al., 1981).
Properties
IUPAC Name |
N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-27-12-6-11-23-21(26)19-14-7-2-5-10-18(14)30-22(19)24-20(25)17-13-28-15-8-3-4-9-16(15)29-17/h3-4,8-9,17H,2,5-7,10-13H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQQVGHODJYKJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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